synthesis of 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid
synthesis of 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid
An In-Depth Technical Guide to the Synthesis of 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic Acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a substituted succinamic acid derivative. The document outlines a robust three-step synthetic pathway commencing from commercially available 4-chloro-3-nitroaniline. The core transformations involve a selective N-acylation, a chemoselective nitro group reduction, and a final amidation via anhydride ring-opening. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful and reproducible synthesis. All procedures have been designed as self-validating systems, supported by in-text citations to authoritative chemical literature.
Introduction and Strategic Overview
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (Figure 1) is a bifunctional organic molecule featuring a terminal carboxylic acid and multiple amide linkages. Its structure makes it a valuable intermediate or building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and chemical probes. The presence of both hydrogen bond donors and acceptors, along with an ionizable carboxylic acid group, imparts physicochemical properties that are often sought in drug design.
Figure 1: Chemical Structure of the Target Compound
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IUPAC Name: 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid
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Molecular Formula: C₁₄H₁₇ClN₂O₄[1]
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Molecular Weight: 312.75 g/mol [1]
The synthetic strategy detailed herein was designed for efficiency, scalability, and high purity of the final product. The retrosynthetic analysis identifies N-(5-amino-2-chlorophenyl)butyramide as the key intermediate, which is subsequently reacted with succinic anhydride. This key intermediate is prepared in two steps from 4-chloro-3-nitroaniline. This approach ensures regiochemical control and avoids potential side reactions associated with multifunctional starting materials.
Synthetic Pathway and Mechanistic Rationale
The overall synthesis is accomplished through the three-step sequence illustrated below. The chosen pathway leverages common, high-yielding, and well-understood organic transformations.
Caption: Overall three-step synthetic scheme.
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Step 1: Selective N-Acylation: The synthesis begins with the acylation of 4-chloro-3-nitroaniline with butyryl chloride. The amino group is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine, a mild non-nucleophilic base, is used to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting aniline which would render it unreactive.[2] This reaction proceeds via a standard nucleophilic acyl substitution mechanism.
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Step 2: Chemoselective Nitro Reduction: The nitro group of N-(4-chloro-3-nitrophenyl)butyramide is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation.[3][4] This method is exceptionally clean and efficient, operating under mild conditions (room temperature, atmospheric pressure of H₂) and typically proceeds with high yields. The catalyst provides a surface for the heterolytic cleavage of H₂, and the reaction is highly chemoselective, leaving the amide and chloro functionalities intact.
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Step 3: Amidation via Anhydride Ring-Opening: The final step involves the reaction of the newly formed amine, N-(5-amino-2-chlorophenyl)butyramide, with succinic anhydride. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. This results in the opening of the anhydride ring to form the target succinamic acid derivative.[5][6][7] This reaction is generally high-yielding and clean, as no byproducts are formed.
Detailed Experimental Protocols
The following workflow provides a high-level overview of the experimental process, from initial reaction to final product characterization.
Caption: High-level experimental workflow diagram.
Step 1: Synthesis of N-(4-chloro-3-nitrophenyl)butyramide (Intermediate 1)
Materials:
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4-Chloro-3-nitroaniline (1.0 eq)
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Butyryl chloride (1.1 eq)
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Pyridine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol (for recrystallization)
Protocol:
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In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitroaniline in anhydrous DCM.
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Cool the solution to 0 °C using an ice-water bath.
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Slowly add pyridine to the stirred solution, followed by the dropwise addition of butyryl chloride. Causality: This order of addition ensures the base is present to immediately neutralize the HCl generated, preventing side reactions.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-(4-chloro-3-nitrophenyl)butyramide as a solid.
Step 2: Synthesis of N-(5-amino-2-chlorophenyl)butyramide (Intermediate 2)
Materials:
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N-(4-chloro-3-nitrophenyl)butyramide (1.0 eq)
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10% Palladium on carbon (Pd/C), 5-10 mol%
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Methanol (MeOH)
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Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
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Celite®
Protocol:
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To a hydrogenation flask, add N-(4-chloro-3-nitrophenyl)butyramide and methanol.
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Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen and solvents.
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Evacuate the flask and backfill with hydrogen gas (1 atm). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
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Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is sufficient for small scale). The reaction is typically complete within 3-5 hours. Monitor by TLC until the starting material is consumed.
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Once the reaction is complete, carefully purge the flask with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol to ensure complete recovery of the product.[4]
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Combine the filtrates and remove the solvent in vacuo. The resulting crude product, N-(5-amino-2-chlorophenyl)butyramide, is often of sufficient purity for the next step. If necessary, it can be purified further by column chromatography.
Step 3: Synthesis of 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (Final Product)
Materials:
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N-(5-amino-2-chlorophenyl)butyramide (1.0 eq)
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Succinic anhydride (1.05 eq)
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Tetrahydrofuran (THF), anhydrous
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1 M Sodium hydroxide (NaOH)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (for extraction)
Protocol:
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Dissolve N-(5-amino-2-chlorophenyl)butyramide in anhydrous THF in a round-bottom flask.
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Add succinic anhydride to the solution in one portion. Rationale: Using a slight excess of the anhydride ensures complete consumption of the more valuable amine intermediate.
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Stir the mixture at room temperature for 1-3 hours. The reaction is typically clean and fast. Monitor by TLC.
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After the reaction is complete, remove the THF under reduced pressure.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with 1 M HCl to remove any unreacted amine.
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Extract the desired carboxylic acid product from the organic layer into the aqueous phase using 1 M NaOH.
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Separate the layers and wash the basic aqueous layer with ethyl acetate to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until a precipitate forms (typically pH 2-3).[8]
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid. Recrystallization from a solvent like ethyl acetate/hexane can be performed if higher purity is required.
Quantitative Data Summary
The following table provides an example calculation for a representative 10 mmol scale synthesis.
| Step | Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| 1 | 4-Chloro-3-nitroaniline | 172.57 | 1.73 | 10.0 | 1.0 | - |
| Butyryl chloride | 106.55 | 1.17 | 11.0 | 1.1 | - | |
| Intermediate 1 | 242.66 | - | - | - | 2.43 | |
| 2 | Intermediate 1 | 242.66 | 2.43 | 10.0 | 1.0 | - |
| Intermediate 2 | 212.68 | - | - | - | 2.13 | |
| 3 | Intermediate 2 | 212.68 | 2.13 | 10.0 | 1.0 | - |
| Succinic anhydride | 100.07 | 1.05 | 10.5 | 1.05 | - | |
| Final Product | 312.75 | - | - | - | 3.13 |
Analytical Characterization
To confirm the identity and purity of the synthesized compound and its intermediates, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Expected ¹H NMR signals for the final product would include distinct aromatic protons, diastereotopic methylene protons from the succinic acid moiety, and signals for the butyryl chain, along with exchangeable amide and carboxylic acid protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₄H₁₇ClN₂O₄). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) should be observable.
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Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic absorptions include N-H stretching for the amides, C=O stretching for the amides and carboxylic acid, and O-H stretching for the carboxylic acid.
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Melting Point (MP): A sharp melting point for the recrystallized final product is a strong indicator of high purity.
Method validation for quantitative analysis of impurities should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[9]
Conclusion
This guide details a logical and robust three-step synthesis for 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid. The methodology relies on well-established chemical reactions, ensuring high yields and purity while allowing for straightforward scalability. By providing detailed protocols and explaining the causality behind key experimental choices, this document serves as a practical and authoritative resource for chemists in research and development, enabling the reliable production of this versatile chemical intermediate.
References
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PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. PrepChem.com. [Link]
-
PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]
-
Thoreauchem. 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid-None. Thoreauchem. [Link]
-
Abdel-rahman, H. M., et al. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
Martínez, R., et al. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
-
Chaithanya, S. K., et al. N-(4-Chloro-3-methylphenyl)succinamic acid. PMC. [Link]
-
Zakharychev, V. V., et al. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]
-
Zakharychev, V. V., et al. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
Ahamed, S. Y., et al. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]
Sources
- 1. thoreauchem.com [thoreauchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. N-(4-Chloro-3-methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
